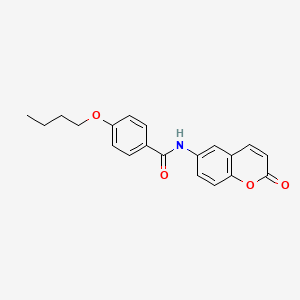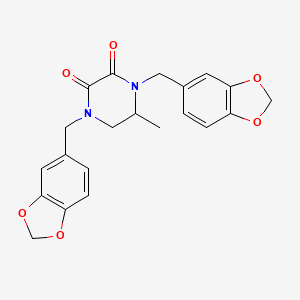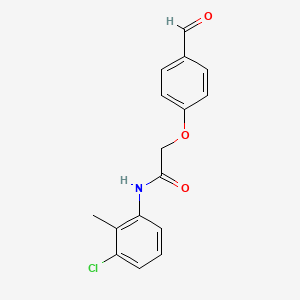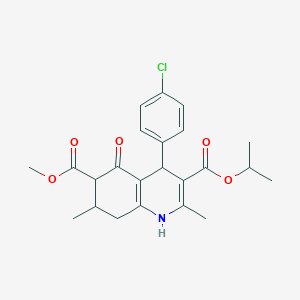![molecular formula C19H17ClN4O2S B4135665 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone
描述
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone, also known as CTTP, is a pyridazinone derivative that has been found to have potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
作用机制
The mechanism of action of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has also been found to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic nucleotides and play a role in inflammation. In addition, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation.
Biochemical and Physiological Effects
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. In inflammation research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorders research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit oxidative stress and reduce neuroinflammation, which are important factors in the progression of neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its ability to inhibit various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. This makes 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone a potential therapeutic agent for these conditions. Another advantage of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its ability to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis.
One limitation of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its potential toxicity. 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation of using 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone. One direction is to study the potential therapeutic applications of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in other fields, such as cardiovascular disease and autoimmune disorders. Another direction is to study the potential toxicity of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone in animal models and human clinical trials. Additionally, further research is needed to optimize the synthesis method of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone and improve its solubility in water for better bioavailability and efficacy. Finally, more studies are needed to explore the mechanism of action of 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone and its effects on various enzymes and signaling pathways.
科学研究应用
4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, 4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have potential neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.
属性
IUPAC Name |
4-chloro-2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTWQIXDHBTWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4135583.png)
![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)

![N-(4-iodophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4135604.png)
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)



![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)

![(3S*)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4135681.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)